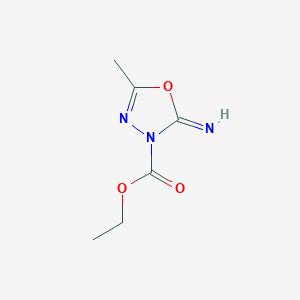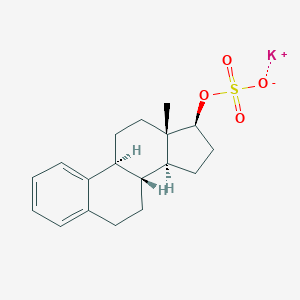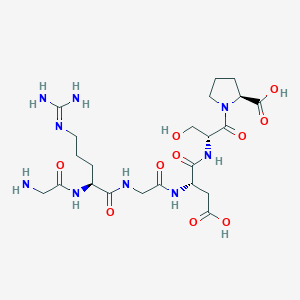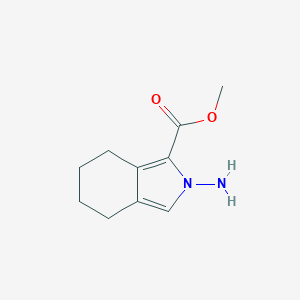
Ethyl 2-imino-5-methyl-1,3,4-oxadiazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-imino-5-methyl-1,3,4-oxadiazole-3-carboxylate (EIMOC) is a chemical compound that belongs to the class of oxadiazole derivatives. EIMOC has a wide range of applications in scientific research, particularly in the field of medicinal chemistry. The compound is known for its pharmacological properties, which make it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of Ethyl 2-imino-5-methyl-1,3,4-oxadiazole-3-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. Ethyl 2-imino-5-methyl-1,3,4-oxadiazole-3-carboxylate has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
Ethyl 2-imino-5-methyl-1,3,4-oxadiazole-3-carboxylate has been shown to have a number of biochemical and physiological effects in the body. The compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Ethyl 2-imino-5-methyl-1,3,4-oxadiazole-3-carboxylate has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 2-imino-5-methyl-1,3,4-oxadiazole-3-carboxylate has a number of advantages for use in laboratory experiments. The compound is relatively easy to synthesize and has a high degree of purity. Ethyl 2-imino-5-methyl-1,3,4-oxadiazole-3-carboxylate is also stable under a wide range of conditions, making it a useful tool for studying the pharmacological properties of various compounds. However, one limitation of Ethyl 2-imino-5-methyl-1,3,4-oxadiazole-3-carboxylate is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for research on Ethyl 2-imino-5-methyl-1,3,4-oxadiazole-3-carboxylate. One area of interest is the development of new cancer therapies based on the compound's potent anticancer activity. Another area of interest is the development of new anti-inflammatory drugs based on Ethyl 2-imino-5-methyl-1,3,4-oxadiazole-3-carboxylate's ability to inhibit the activity of COX-2. Additionally, further research is needed to fully understand the mechanism of action of Ethyl 2-imino-5-methyl-1,3,4-oxadiazole-3-carboxylate and its effects on various biochemical and physiological pathways in the body.
Conclusion:
Ethyl 2-imino-5-methyl-1,3,4-oxadiazole-3-carboxylate is a promising compound with a wide range of applications in scientific research. The compound's pharmacological properties make it a promising candidate for the development of new drugs, particularly in the areas of cancer therapy and anti-inflammatory drugs. While further research is needed to fully understand the mechanism of action of Ethyl 2-imino-5-methyl-1,3,4-oxadiazole-3-carboxylate and its effects on the body, the compound's potential for improving human health makes it an important area of study in the field of medicinal chemistry.
Synthesemethoden
Ethyl 2-imino-5-methyl-1,3,4-oxadiazole-3-carboxylate can be synthesized using a variety of methods, including the reaction of ethyl 2-amino-5-methyl-1,3,4-oxadiazole-3-carboxylate with various reagents. One of the most common methods for synthesizing Ethyl 2-imino-5-methyl-1,3,4-oxadiazole-3-carboxylate is the reaction of ethyl 2-amino-5-methyl-1,3,4-oxadiazole-3-carboxylate with ethyl chloroformate in the presence of a base such as triethylamine.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-imino-5-methyl-1,3,4-oxadiazole-3-carboxylate has been extensively studied for its pharmacological properties, which include antimicrobial, anti-inflammatory, and anticonvulsant activities. The compound has also been shown to exhibit potent anticancer activity, making it a promising candidate for the development of new cancer therapies.
Eigenschaften
CAS-Nummer |
111155-05-6 |
|---|---|
Produktname |
Ethyl 2-imino-5-methyl-1,3,4-oxadiazole-3-carboxylate |
Molekularformel |
C6H9N3O3 |
Molekulargewicht |
171.15 g/mol |
IUPAC-Name |
ethyl 2-imino-5-methyl-1,3,4-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C6H9N3O3/c1-3-11-6(10)9-5(7)12-4(2)8-9/h7H,3H2,1-2H3 |
InChI-Schlüssel |
ZIPVAVYTJKINAT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1C(=N)OC(=N1)C |
Kanonische SMILES |
CCOC(=O)N1C(=N)OC(=N1)C |
Synonyme |
1,3,4-Oxadiazole-3(2H)-carboxylic acid, 2-imino-5-methyl-, ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-Bromoimidazo[1,2-a]pyridine](/img/structure/B40293.png)
![3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one](/img/structure/B40294.png)

![Thieno[3,2-b]pyridin-3-ol](/img/structure/B40298.png)






